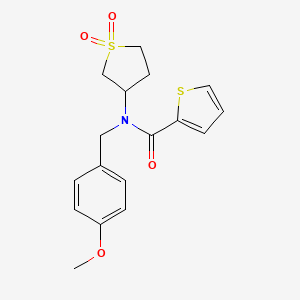

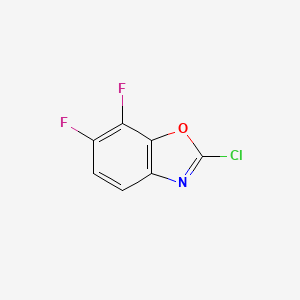

![molecular formula C18H18F3N3 B2593108 N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-55-8](/img/structure/B2593108.png)

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Arylcyclopropanecarboxyl Guanidines as NHE-1 Inhibitors

A study demonstrated the synthesis and evaluation of arylcyclopropanecarboxyl guanidines as potent and selective inhibitors of the sodium hydrogen exchanger isoform-1 (NHE-1), highlighting their potential in biological assays and their improved oral bioavailability and longer plasma half-life in rats (Ahmad et al., 2001).

Catalytic Activity in Organic Synthesis

Research on the encapsulation of N,N',N"-tricyclohexylguanidine in hydrophobic zeolite Y revealed its catalytic activity in the addition reaction of acetone to benzaldehyde, forming 4-phenyl-4-hydroxybutan-2-one, showcasing the utility of guanidine derivatives in facilitating organic transformations (Sercheli et al., 1997).

Synthesis of Polycyclic Guanidines

A method for the synthesis of polycyclic guanidines via cyclocondensation reactions of N-amidinyliminium ions was developed, providing a pathway to construct complex guanidine-containing frameworks useful in synthetic and medicinal chemistry (Overman & Wolfe, 2001).

Antitumor Activity and DNA Binding

The structure and antitumor activity of CC-1065, which contains guanidine-like functional groups, were explored, including its potent binding to DNA and significant cytotoxic effects against various cancer cell lines, illustrating the therapeutic potential of guanidine derivatives in oncology (Chidester et al., 1981).

Novel Synthesis Approaches and Chemical Properties

Studies on the radical synthesis of guanidines from N-acyl cyanamides and the reaction mechanisms of diphenylcyclopropenone with guanidines provide insights into new synthetic pathways and the chemical properties of guanidine derivatives, expanding the toolkit for chemical synthesis and modification (Larraufie et al., 2010; Eicher & Franke, 1981).

Propiedades

IUPAC Name |

1-cyclopropyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3/c19-18(20,21)14-6-4-5-13(11-14)12-22-17(24-16-9-10-16)23-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTNKEBKTRCTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2593028.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)

![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)

![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)

![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)

![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)